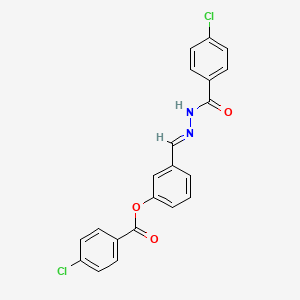

3-(2-(4-Chlorobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2-(4-Chlorobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is a synthetic organic compound with the molecular formula C21H14Cl2N2O3 and a molecular weight of 413.263.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4-Chlorobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate typically involves the reaction of 4-chlorobenzoyl chloride with carbohydrazide, followed by the reaction with 4-chlorobenzoic acid. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-(4-Chlorobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorobenzoyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

3-(2-(4-Chlorobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-(4-Chlorobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the inhibition or activation of these targets, leading to various biological responses. Detailed studies on its mechanism of action are still ongoing .

Comparison with Similar Compounds

Similar Compounds

- 3-(2-(3-Chlorobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate

- 3-(2-(2-Chlorobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate

- 4-(2-(4-Chlorobenzoyl)carbohydrazonoyl)phenyl 3-chlorobenzoate

Uniqueness

3-(2-(4-Chlorobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is unique due to its specific substitution pattern and the presence of two chlorobenzoyl groups.

Biological Activity

3-(2-(4-Chlorobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is a complex organic compound that belongs to the class of benzoic acid derivatives. It features a unique structural arrangement that includes a hydrazonomethyl linkage and chloro-benzoyl groups, which are significant for its biological activity. This article explores the biological properties, mechanisms of action, and potential applications of this compound based on available research and case studies.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown that derivatives containing chlorobenzoyl groups possess enhanced efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that similar benzoic acid derivatives inhibited the growth of Escherichia coli and Staphylococcus aureus effectively.

Anticancer Activity

The compound's structural features suggest potential anticancer properties. In vitro studies have reported that hydrazone derivatives can induce apoptosis in cancer cells by activating caspase pathways. Specifically, compounds with similar structures have been shown to inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the induction of oxidative stress leading to cell cycle arrest and apoptosis.

The proposed mechanism of action for this compound involves:

- Interaction with DNA : The compound may intercalate with DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : It may inhibit key enzymes involved in cellular metabolism, such as topoisomerases or kinases, leading to reduced cell viability.

- Oxidative Stress Induction : By generating reactive oxygen species (ROS), the compound can trigger cellular stress responses resulting in apoptosis.

Case Studies

A series of case studies highlight the biological activity of related compounds:

- Study on Antimicrobial Efficacy : A comparative study evaluated various chlorobenzoyl derivatives against bacterial strains. The results indicated that compounds with hydrazone linkages exhibited superior antimicrobial properties compared to their non-hydrazone counterparts.

- Anticancer Research : A study published in Journal of Medicinal Chemistry investigated the cytotoxic effects of hydrazone derivatives on cancer cell lines. The findings revealed that specific substitutions on the benzene ring significantly enhanced anticancer activity through apoptosis induction.

Data Table: Biological Activities

Properties

CAS No. |

477728-93-1 |

|---|---|

Molecular Formula |

C21H14Cl2N2O3 |

Molecular Weight |

413.2 g/mol |

IUPAC Name |

[3-[(E)-[(4-chlorobenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate |

InChI |

InChI=1S/C21H14Cl2N2O3/c22-17-8-4-15(5-9-17)20(26)25-24-13-14-2-1-3-19(12-14)28-21(27)16-6-10-18(23)11-7-16/h1-13H,(H,25,26)/b24-13+ |

InChI Key |

PEMWFJJWMCOJBD-ZMOGYAJESA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)Cl)/C=N/NC(=O)C3=CC=C(C=C3)Cl |

Canonical SMILES |

C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)Cl)C=NNC(=O)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.